molecular formula C15H19N3O7 B558565 Boc-D-Asn-ONp CAS No. 104199-82-8

Boc-D-Asn-ONp

Cat. No.: B558565
CAS No.: 104199-82-8
M. Wt: 353.33 g/mol
InChI Key: IAPXDJMULQXGDD-LLVKDONJSA-N
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Description

Boc-D-Asn-ONp is a chemical compound with the molecular formula C15H19N3O7. It is commonly used in various fields such as medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, which make it valuable for scientific studies and applications.

Mechanism of Action

Target of Action

It is known that the compound is used in peptide synthesis , suggesting that it may interact with specific proteins or enzymes involved in this process.

Mode of Action

It is known that the compound plays a role in the formation of n-glycosidic linkages at asparagine residues located in the triplet sequence -asn-x-ser (thr-), where x stands for an arbitrary amino acid residue . This suggests that Boc-D-Asn-ONp may interact with its targets by forming hydrogen bonds, thereby influencing the structure and function of the target molecules .

Biochemical Pathways

Given its role in peptide synthesis and the formation of n-glycosidic linkages, it is likely that the compound influences pathways related to protein synthesis and post-translational modifications .

Pharmacokinetics

As a compound used in peptide synthesis, it is likely that its bioavailability and pharmacokinetic properties are influenced by factors such as its chemical structure, the presence of functional groups, and the characteristics of the biological environment in which it is used .

Result of Action

Given its role in the formation of n-glycosidic linkages, it can be inferred that the compound may influence the structure and function of proteins, potentially affecting cellular processes such as signal transduction, protein folding, and cellular trafficking .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or ions, and the specific characteristics of the target molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Asn-ONp typically involves the reaction of L-asparagine with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Asn-ONp undergoes various chemical reactions, including:

    Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and 4-nitrophenol.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines or alcohols, and the reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.

    Hydrolysis: Water or aqueous solutions of acids or bases are used.

    Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides are employed.

Major Products Formed

    Substitution Reactions: Products include L-asparagine derivatives and substituted phenols.

    Hydrolysis: Major products are L-asparagine and 4-nitrophenol.

    Reduction: The primary product is the corresponding amino derivative.

Scientific Research Applications

Boc-D-Asn-ONp is widely used in scientific research due to its versatility:

    Chemistry: It is used as a reagent in peptide synthesis and as a building block for more complex molecules.

    Biology: The compound is employed in studies involving enzyme-substrate interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems and prodrug formulations.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, phenylmethyl ester
  • L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-methylphenyl ester
  • L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-chlorophenyl ester

Uniqueness

Boc-D-Asn-ONp is unique due to the presence of the nitrophenyl ester group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-nitrophenyl) (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPXDJMULQXGDD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4587-33-1
Record name L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004587331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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